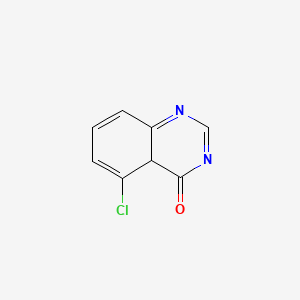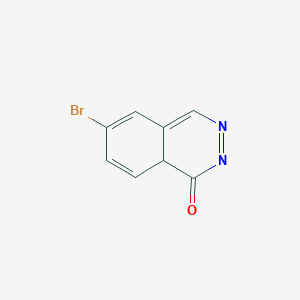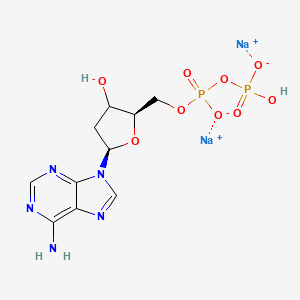
2'-Deoxyadenosine 5'-di-phos-phate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine 5’-di-phos-phate (disodium): is a purine nucleotide that contains adenine as the nucleobase. It is a derivative of adenosine and plays a significant role in various biochemical processes. This compound is often used in scientific research, particularly in studies involving DNA synthesis and repair .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved using polynucleotide phosphorylase from Escherichia coli . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the successful addition of phosphate groups.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) may involve large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for various research and industrial applications .
化学反应分析
Types of Reactions: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of adenine derivatives, while reduction may yield deoxyadenosine .
科学研究应用
2’-Deoxyadenosine 5’-di-phos-phate (disodium) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) involves its role as a substrate for various enzymes involved in DNA synthesis and repair. It inhibits bacterial poly (A) polymerase, which is essential for the synthesis of polyadenylated RNA . This inhibition can affect the overall process of RNA synthesis and stability.
相似化合物的比较
- 2’-Deoxycytidine 5’-diphosphate (disodium)
- 2’-Deoxyuridine 5’-triphosphate (disodium)
- 2’-Deoxyguanosine 5’-diphosphate (disodium)
Comparison: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) is unique due to its specific role in inhibiting bacterial poly (A) polymerase. While other similar compounds also participate in DNA synthesis and repair, their specific functions and targets may vary. For example, 2’-Deoxycytidine 5’-diphosphate (disodium) is involved in the synthesis of cytosine-containing nucleotides, while 2’-Deoxyuridine 5’-triphosphate (disodium) is used in the synthesis of uracil-containing nucleotides .
属性
分子式 |
C10H13N5Na2O9P2 |
|---|---|
分子量 |
455.17 g/mol |
IUPAC 名称 |
disodium;[[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5?,6-,7-;;/m1../s1 |
InChI 键 |
QPOQRKUWBIAHBO-KTJUJSQSSA-L |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
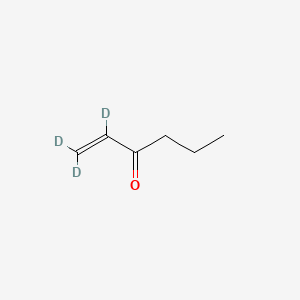
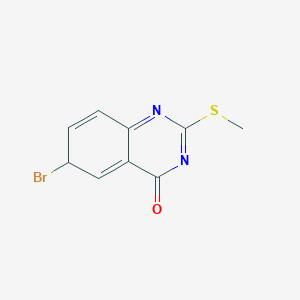
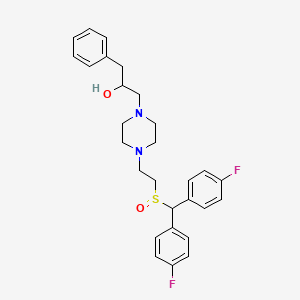

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
